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Cat. No.: B183011 Get Quote

Introduction

Sulfoximines, including (Phenylsulfonimidoyl)benzene (diphenyl sulfoximine), are a versatile

class of organosulfur compounds that have garnered significant attention in chemical and

medicinal fields.[1] While not typically employed as catalysts themselves, sulfoximine

derivatives serve as highly effective ligands and chiral auxiliaries in a variety of metal-catalyzed

cross-coupling reactions.[2][3] Their unique electronic and steric properties, including the

presence of a stereogenic sulfur atom, make them valuable in asymmetric synthesis.[2][4]

These application notes provide an overview of the use of sulfoximine-based ligands in

palladium- and copper-catalyzed cross-coupling reactions, complete with experimental

protocols and performance data.

Palladium-Catalyzed N-Arylation of Sulfoximines
A prominent application of sulfoximines is in palladium-catalyzed N-arylation reactions, a type

of cross-coupling that forms a carbon-nitrogen bond. In these reactions, an NH-sulfoximine is

coupled with an aryl halide or sulfonate.[5][6] Bidentate phosphine ligands are often crucial for

the success of these transformations.[7]
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Cs₂CO₃ Toluene 100 18 85 [8]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of S-Methyl-S-phenylsulfoximine with

an Aryl Bromide:[5][7]

To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), BINAP

(3 mol%), and NaOtBu (1.4 mmol).

Add S-methyl-S-phenylsulfoximine (1.0 mmol) and the aryl bromide (1.2 mmol).

Add anhydrous toluene (5 mL).

Heat the reaction mixture to 80 °C and stir for 18 hours.
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After cooling to room temperature, quench the reaction with a saturated aqueous solution of

NH₄Cl.

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

N-arylated sulfoximine.
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Caption: Catalytic cycle for the Pd-catalyzed N-arylation of sulfoximines.

Copper-Mediated N-Arylation of Sulfoximines
Copper-based catalytic systems provide a valuable alternative to palladium for the N-arylation

of sulfoximines, often with different substrate scopes and reaction conditions.[8] These

reactions can proceed without the need for expensive phosphine ligands.
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Experimental Protocols

General Procedure for Copper-Mediated N-Arylation of a Sulfoximine with an Aryl Iodide:[8]

In a sealed tube, combine the sulfoximine (1.0 mmol), aryl iodide (1.2 mmol), CuI (10 mol%),

and Cs₂CO₃ (2.0 mmol).

Add anhydrous DMSO (4 mL).

Heat the reaction mixture to 90 °C and stir for 24 hours.

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate

(3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in

vacuo.

Purify the residue by column chromatography on silica gel to yield the N-arylated

sulfoximine.
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Caption: General workflow for a cross-coupling reaction.

Chiral Sulfoximine Ligands in Asymmetric Catalysis
Enantiomerically pure sulfoximines are valuable as chiral ligands in a variety of asymmetric

transformations, including transfer hydrogenations and carbon-carbon bond forming reactions.

[4] For instance, β-hydroxysulfoximines have been successfully applied as catalysts in the

asymmetric phenyl transfer to aldehydes.[3]

Conclusion

(Phenylsulfonimidoyl)benzene and other sulfoximine derivatives are not typically catalysts

but are highly effective as ligands in metal-catalyzed cross-coupling reactions. Their modular

nature allows for fine-tuning of steric and electronic properties, making them adaptable to a

wide range of transformations. The protocols provided herein serve as a starting point for

researchers and drug development professionals interested in leveraging the unique reactivity

of sulfoximine-based ligands in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a
review - Chemical Communications (RSC Publishing) [pubs.rsc.org]

2. tandfonline.com [tandfonline.com]

3. pubs.acs.org [pubs.acs.org]

4. BJOC - Synthesis of chiral sulfoximine-based thioureas and their application in
asymmetric organocatalysis [beilstein-journals.org]

5. Palladium-catalyzed N-arylation of sulfoximines with aryl bromides and aryl iodides -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.beilstein-journals.org/bjoc/articles/8/164
https://pubs.acs.org/doi/10.1021/jo7016718
https://www.benchchem.com/product/b183011?utm_src=pdf-body
https://www.benchchem.com/product/b183011?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d4cc05308g
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d4cc05308g
https://www.tandfonline.com/doi/abs/10.1080/17415993.2018.1471142
https://pubs.acs.org/doi/10.1021/jo7016718
https://www.beilstein-journals.org/bjoc/articles/8/164
https://www.beilstein-journals.org/bjoc/articles/8/164
https://pubmed.ncbi.nlm.nih.gov/10813912/
https://pubmed.ncbi.nlm.nih.gov/10813912/
https://pubs.acs.org/doi/abs/10.1021/acs.joc.8b01599
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides
[organic-chemistry.org]

8. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes and Protocols for Sulfoximine
Ligands in Cross-Coupling Reactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183011#using-phenylsulfonimidoyl-benzene-as-a-
catalyst-in-cross-coupling-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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